molecular formula C7H8N2O B12644240 3-Ethynyl-1,1-divinylurea CAS No. 94201-58-8

3-Ethynyl-1,1-divinylurea

Cat. No.: B12644240
CAS No.: 94201-58-8
M. Wt: 136.15 g/mol
InChI Key: MATXBZKMNIJCBX-UHFFFAOYSA-N
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Description

3-Ethynyl-1,1-divinylurea is an organic compound with the molecular formula C7H8N2O. It is characterized by the presence of ethynyl and divinyl groups attached to a urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-1,1-divinylurea typically involves the reaction of ethynyl and divinyl precursors with urea under controlled conditions. One common method involves the use of ethynylmagnesium bromide and divinylcarbinol in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-1,1-divinylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethynyl-1,1-divinylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethynyl-1,1-divinylurea involves its interaction with specific molecular targets. The ethynyl and vinyl groups allow the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, including the disruption of cellular processes and inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethynyl-1,1-dimethylurea
  • 3-Ethynyl-1,1-diethylurea
  • 3-Ethynyl-1,1-dipropylurea

Uniqueness

Compared to similar compounds, it offers a broader range of chemical transformations and interactions with biological targets .

Properties

CAS No.

94201-58-8

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

1,1-bis(ethenyl)-3-ethynylurea

InChI

InChI=1S/C7H8N2O/c1-4-8-7(10)9(5-2)6-3/h1,5-6H,2-3H2,(H,8,10)

InChI Key

MATXBZKMNIJCBX-UHFFFAOYSA-N

Canonical SMILES

C=CN(C=C)C(=O)NC#C

Origin of Product

United States

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